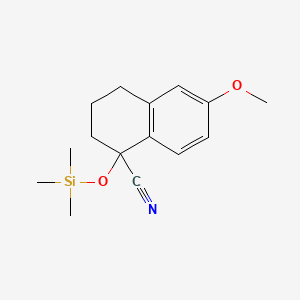
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Cat. No. B8768044
Key on ui cas rn:
80859-07-0
M. Wt: 275.42 g/mol
InChI Key: RRKRHTAHELQMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04957914
Procedure details


As described with reference to Reaction Scheme I, compounds of Formula 2 can be converted to the intermediates of Formula 3 according to the procedure described by Belletire, et al. [Synthetic Commun., 12(10), 763-770 (1982)]. For example, to a 250 ml single neck round bottom reaction flask equipped with a magnetic stirrer, reflux condenser and nitrogen inlet, is added 6.0 g (21.79 mmol) of 1-cyano-1-trimethylsiloxy-6-methoxy-1,2,3,4-tetrahydronaphthalene. In one portion, 20.0 g (88.6 mmol) stannous chloride decahydrate followed by 20 ml glacial acetic acid and 20 ml concentrated hydrochloric acid is added. The reaction apparatus is immediately flushed with nitrogen and plunged into a preheated (140° C.) oil bath. With vigorous stirring the reaction mixture is heated at reflux for 65 hours, cooled to room temperature, diluted with 250 ml chloroform, the layers separated, and the aqueous layer again extracted with chloroform. The combined organic layers are extracted three times with 2N aqueous KOH, and the combined basic aqueous layers back-extracted with ether. The basic aqueous layer is acidified with ice-bath cooling, extracted three times with chloroform, the organic layers dried over magnesium sulfate, filtered, and the volatiles removed to give 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, an intermediate of Formula 3, as a crystalline solid.
[Compound]
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
6 g
Type
reactant
Reaction Step Three

[Compound]
Name
stannous chloride decahydrate
Quantity
20 g
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
C(C1(O[Si](C)(C)C)[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1)#N.Cl.[C:21]([OH:24])(=[O:23])[CH3:22]>>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[CH:22]([C:21]([OH:24])=[O:23])[CH2:4][CH2:5][CH2:6]2
|
Inputs


Step One
[Compound]
|
Name
|
Formula 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
Formula 3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CCCC2=CC(=CC=C12)OC)O[Si](C)(C)C
|
Step Four
[Compound]
|
Name
|
stannous chloride decahydrate
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
With vigorous stirring the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser and nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction apparatus is immediately flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
plunged into a preheated (140° C.) oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 65 hours
|
|
Duration
|
65 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 250 ml chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer again extracted with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic layers are extracted three times with 2N aqueous KOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the combined basic aqueous layers back-extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The basic aqueous layer is acidified with ice-bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layers dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
